molecular formula C16H25O3P B14516161 Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate CAS No. 62491-59-2

Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate

Cat. No.: B14516161
CAS No.: 62491-59-2
M. Wt: 296.34 g/mol
InChI Key: ONNBXTWPHCXSII-UHFFFAOYSA-N
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Description

Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a pentenyl chain with a phenyl and methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene or alkyne precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the alkene or alkyne .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and materials science .

Scientific Research Applications

Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic species, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate include other phosphonates such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the phenyl and methyl substituents, along with the pentenyl chain, makes it a versatile compound for various applications in organic synthesis and materials science .

Properties

CAS No.

62491-59-2

Molecular Formula

C16H25O3P

Molecular Weight

296.34 g/mol

IUPAC Name

(3-diethoxyphosphoryl-2-methylpent-1-enyl)benzene

InChI

InChI=1S/C16H25O3P/c1-5-16(20(17,18-6-2)19-7-3)14(4)13-15-11-9-8-10-12-15/h8-13,16H,5-7H2,1-4H3

InChI Key

ONNBXTWPHCXSII-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=CC1=CC=CC=C1)C)P(=O)(OCC)OCC

Origin of Product

United States

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